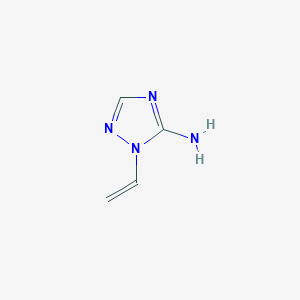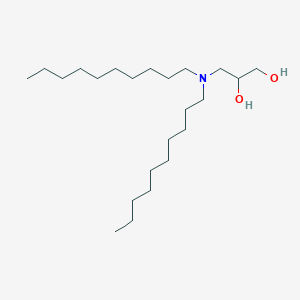
3-(Didecylamino)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Didecylamino)propane-1,2-diol is a chemical compound with the molecular formula C15H33NO2 and a molecular weight of 259.4280 g/mol . It is also known by other names such as 3-(dodecylamino)-1,2-propanediol . This compound is characterized by the presence of a didecylamino group attached to a propane-1,2-diol backbone.
Méthodes De Préparation
The synthesis of 3-(Didecylamino)propane-1,2-diol typically involves the reaction of dodecanamine with glycidol . The reaction conditions include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
3-(Didecylamino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the didecylamino group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Didecylamino)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 3-(Didecylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-(Didecylamino)propane-1,2-diol can be compared with similar compounds such as:
3-(Diethylamino)-1,2-propanediol: This compound has a similar structure but with diethylamino groups instead of didecylamino groups.
3,3’-(Dodecylimino)bispropane-1,2-diol: This compound has a similar backbone but with a bispropane-1,2-diol structure.
The uniqueness of this compound lies in its specific didecylamino group, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
112477-08-4 |
|---|---|
Formule moléculaire |
C23H49NO2 |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
3-(didecylamino)propane-1,2-diol |
InChI |
InChI=1S/C23H49NO2/c1-3-5-7-9-11-13-15-17-19-24(21-23(26)22-25)20-18-16-14-12-10-8-6-4-2/h23,25-26H,3-22H2,1-2H3 |
Clé InChI |
WEWWLBRKMIKYEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(CCCCCCCCCC)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


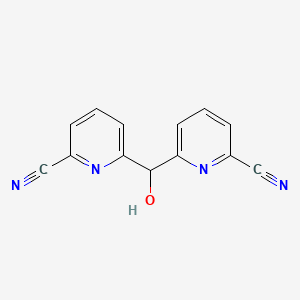
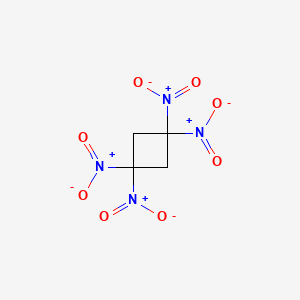
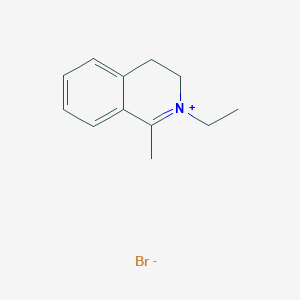
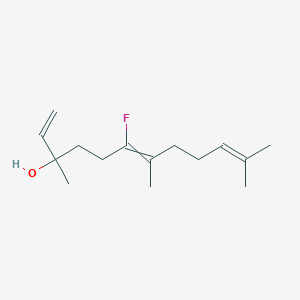
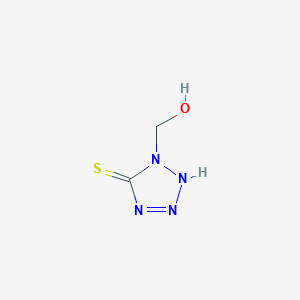
![2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B14299479.png)
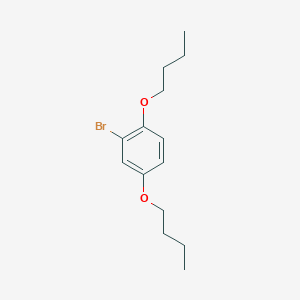

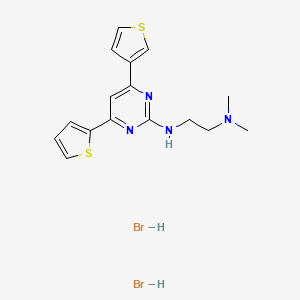
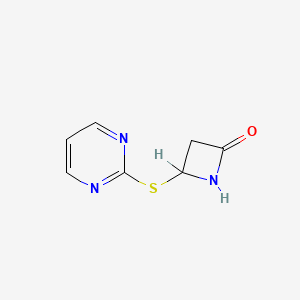
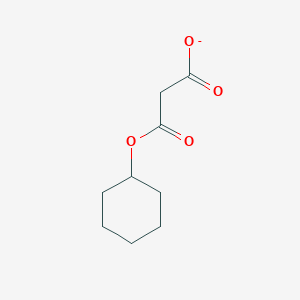
![3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B14299516.png)
